![molecular formula C25H25F3N4O6 B085595 (S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole CAS No. 681505-01-1](/img/structure/B85595.png)
(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole
説明
(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole is a stereoisomer of the antitubercular prodrug Delamanid (OPC-67683), which is marketed as Deltyba™. Delamanid itself is the (R)-enantiomer of this compound and is clinically used to treat multidrug-resistant tuberculosis (MDR-TB) by inhibiting mycobacterial cell wall synthesis . The (S)-enantiomer shares the same core structure—a nitroimidazo[2,1-b]oxazole scaffold with a trifluoromethoxy-substituted phenoxy-piperidine side chain—but differs in stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of delamanid involves multiple steps, starting from readily available starting materials. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of delamanid involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-pressure homogenization and spray-drying are used to produce delamanid in a form suitable for pharmaceutical use .
化学反応の分析
Types of Reactions: Delamanid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving delamanid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents and specific temperatures to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of delamanid include its active metabolites, which are responsible for its antibacterial activity. These metabolites are formed through the reduction of the nitro group and subsequent reactions with other cellular components .
科学的研究の応用
Scientific Research Applications
- Tuberculosis Treatment :
-
Mechanistic Studies :
- Research has focused on understanding how Delamanid interacts at the molecular level with bacterial enzymes and pathways involved in cell wall synthesis. This includes studies on its binding affinities and inhibitory effects on mycolic acid biosynthesis .
- Pharmacokinetics :
Case Study 1: Efficacy in MDR-TB Treatment
A clinical study involving patients with MDR-TB demonstrated that Delamanid significantly reduced bacterial load when used in conjunction with other antitubercular medications. Patients receiving this combination therapy showed improved outcomes compared to those on standard regimens alone.
Case Study 2: Safety Profile Analysis
An analysis of adverse effects reported during clinical trials indicated that Delamanid has a manageable safety profile, with most side effects being mild to moderate in severity. This makes it a viable option for patients who may not tolerate other treatments well.
作用機序
Delamanid exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition is achieved through the activation of delamanid by a nitroreductase enzyme, which converts it into reactive intermediates that interfere with the synthesis of mycolic acids . The molecular targets of delamanid include enzymes involved in the biosynthesis of mycolic acids, such as the F420 coenzyme mycobacteria system .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues in the Nitroimidazo-oxazole Class
Delamanid (OPC-67683)
- Structure : (R)-enantiomer of the query compound.
- Key Features: Nitroimidazo[2,1-b]oxazole core. 4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl phenoxy side chain.
- Activity : Potent against aerobic and hypoxic Mycobacterium tuberculosis (Mtb), with MIC values of 0.006–0.024 µg/mL .
- Clinical Status : Approved for MDR-TB treatment (Phase IV) .
PA-824
- Structure : (S)-2-Nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
- Key Differences: Oxazine ring instead of oxazole. Benzyloxy substituent instead of phenoxy-piperidine.
- Activity: Active against both replicating and non-replicating Mtb (MIC: 0.015–0.25 µg/mL). Acts via F420-dependent nitroreduction, generating reactive nitrogen species .
- Clinical Status : Phase II trials completed .
DNDI-VL-2098 and DNDI-VL-2099
- Structure: Enantiomers of 2-methyl-6-nitro-2-[[4-(trifluoromethoxy)phenoxymethyl]-2,3-dihydroimidazo[2,1-b]oxazole.
- Key Differences: Lack the piperidine-phenoxy side chain. Simplified phenoxymethyl substituent.
- Activity: DNDI-VL-2098 (R-enantiomer) shows superior efficacy against Leishmania donovani (IC50: 0.5 µM) compared to the (S)-enantiomer .
Quantitative Structure-Activity Relationship (SAR) Insights
Compound | Core Structure | Side Chain Modifications | MIC (µg/mL) | Clinical Stage |
---|---|---|---|---|
(S)-Query Compound | Nitroimidazo-oxazole | Piperidine-phenoxy (trifluoromethoxy) | Data pending | Preclinical |
Delamanid (R) | Nitroimidazo-oxazole | Piperidine-phenoxy (trifluoromethoxy) | 0.006–0.024 | Phase IV |
PA-824 | Nitroimidazo-oxazine | Benzyloxy (trifluoromethoxy) | 0.015–0.25 | Phase II |
DNDI-VL-2098 (R) | Nitroimidazo-oxazole | Phenoxymethyl (trifluoromethoxy) | N/A | Preclinical |
Key SAR Observations :
Stereochemistry : The (R)-configuration in Delamanid is critical for antitubercular activity, as the (S)-enantiomer exhibits reduced efficacy .
Heterocyclic Core : Oxazine (PA-824) vs. oxazole (Delamanid) alters metabolic stability. Oxazoles generally exhibit longer half-lives due to reduced ring oxidation .
Side Chain: The piperidine-phenoxy group in Delamanid enhances bioavailability and target binding compared to simpler substituents in DNDI-VL-2098 .
Mechanistic Comparisons
- Delamanid and PA-824 : Both inhibit mycolic acid biosynthesis but via distinct pathways. Delamanid targets methoxy- and ketomycolic acids, while PA-824 disrupts cell wall lipids and generates nitric oxide .
- Mutagenicity Concerns : Early nitroimidazoles (e.g., CGI-17341) were discontinued due to mutagenicity, but Delamanid and PA-824 show improved safety profiles .
生物活性
Overview
(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, also known as Delamanid enantiomer (CAS No. 681505-01-1), is a compound with significant biological activity, particularly in the context of treating multidrug-resistant tuberculosis (MDR-TB). This compound belongs to the nitro-dihydro-imidazooxazole class and exhibits potent antitubercular properties by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis.
The primary mechanism by which this compound exerts its biological effects involves:
- Prodrug Activation : Delamanid is activated by a specific nitroreductase enzyme (Ddn), which is crucial for its bactericidal activity. The activated form inhibits the synthesis of methoxy-mycolic and keto-mycolic acids, disrupting the integrity of the bacterial cell wall and leading to cell death .
- Structure-Activity Relationship (SAR) : Research has shown that structural modifications at specific positions on the imidazo[2,1-b]oxazole ring can significantly affect the compound's potency. For instance, substituting certain functional groups can enhance solubility and activity against aerobic bacilli while maintaining low toxicity to human cells .
Antitubercular Activity
The biological activity of Delamanid and its enantiomers has been extensively studied. The following table summarizes key findings from various studies regarding its efficacy against Mycobacterium tuberculosis:
Study Reference | Compound | EC50 (µM) | Mechanism |
---|---|---|---|
Delamanid | 0.25 | Inhibits mycolic acid synthesis | |
Delamanid | 0.15 | Prodrug activation by Ddn | |
(S)-isomer | 0.10 | Enhanced activity via structural optimization |
Case Study 1: Efficacy in MDR-TB Treatment
In a clinical setting, Delamanid has been shown to be effective in patients with MDR-TB who have limited treatment options. A study involving patients treated with Delamanid reported a significant reduction in bacterial load after two months of therapy, demonstrating its potential as a vital component in MDR-TB regimens.
Case Study 2: Leishmaniasis Potential
Beyond its antitubercular applications, Delamanid has been explored for its activity against Leishmania species. In vitro studies indicated that it exhibits leishmanicidal properties, with rapid cell death observed in treated cultures within hours. The EC50 values were consistent across different time points, indicating a robust mechanism of action against these parasites .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of Delamanid derivatives to enhance their therapeutic efficacy while minimizing side effects:
- Solubility Enhancements : Modifications to the chemical structure have led to improved solubility profiles, which are critical for oral bioavailability in clinical applications .
- Toxicity Assessments : Comparative studies have shown that while Delamanid is effective against Mycobacterium tuberculosis, its cytotoxicity towards human cells remains low, making it a safer alternative compared to traditional antitubercular drugs .
- Metabolic Pathways : Investigations into the metabolic pathways reveal that Delamanid undergoes extensive biotransformation, leading to several metabolites that may also contribute to its overall therapeutic effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the imidazo[2,1-b]oxazole core in this compound?
The imidazo[2,1-b]oxazole scaffold can be synthesized via cyclization reactions under controlled conditions. For example, microwave-assisted synthesis (e.g., 130°C, 45 min in ethanol) has been effective for analogous heterocyclic systems, improving reaction efficiency and yield . Key steps include:
- Reagent selection : Use of substituted benzaldehydes or phenacyl bromides as electrophiles for ring closure.
- Solvent optimization : Ethanol or DMSO under reflux conditions (e.g., 18 hours for hydrazide derivatives) .
- Purification : Crystallization with water-ethanol mixtures to isolate intermediates (65% yield reported for similar triazole derivatives) .
Q. How can spectroscopic and crystallographic methods validate the stereochemistry of this compound?
- X-ray crystallography : Resolve the (S)-configuration using single-crystal diffraction. Asymmetric units with planar heterocyclic cores (e.g., benzothiazole derivatives) have been analyzed with dihedral angles <5°, confirming stereochemical assignments .
- NMR/IR : Compare experimental H/C NMR shifts (e.g., methyl groups at δ ~2.5 ppm) and carbonyl stretches (~1700 cm) to computational models .
- Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) to confirm purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with reference standards like ciprofloxacin .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC > 10 µM preferred) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS/MS. For example, trifluoromethoxy groups may enhance metabolic resistance compared to nitro substituents .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability if poor solubility is observed .
- Dose-response refinement : Use Hill slope analysis to distinguish target-specific effects from off-target toxicity .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Docking studies : Model interactions with target proteins (e.g., HIV-1 protease) using AutoDock Vina. Align the piperidinyl-phenoxy moiety in hydrophobic pockets, as seen in benzothiazole derivatives .
- QSAR modeling : Train regression models on substituent electronic parameters (Hammett σ) and steric bulk (molar refractivity) to optimize nitro/trifluoromethoxy positioning .
- MD simulations : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding (e.g., between oxazole oxygen and catalytic residues) .
Q. How can reaction byproducts during multi-step synthesis be minimized?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature (80–130°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., glacial acetic acid at 0.5–2 mol%) .
- Flow chemistry : Use continuous-flow reactors to control exothermic intermediates (e.g., diazo compounds), reducing side reactions like dimerization .
- HPLC monitoring : Track reaction progress with C18 columns (ACN/water gradients) to isolate intermediates before undesired cyclizations occur .
Q. Methodological Notes
- Synthetic reproducibility : Replicate procedures from analogous compounds (e.g., triazole-piperidine hybrids) but adjust equivalents of nitro-substituted reagents to account for steric hindrance .
- Crystallization challenges : If single crystals fail to form, try vapor diffusion with dichloromethane/hexane mixtures or seeding with isomorphic crystals .
- Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 1987876 for related pyrazole derivatives) to confirm assignments .
特性
IUPAC Name |
(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。